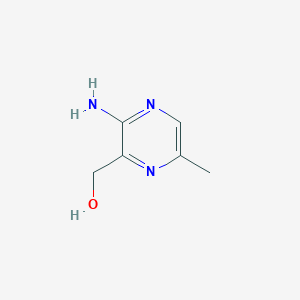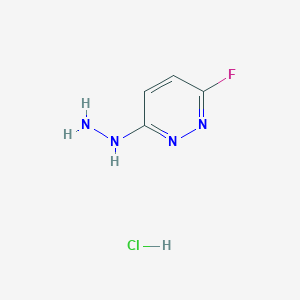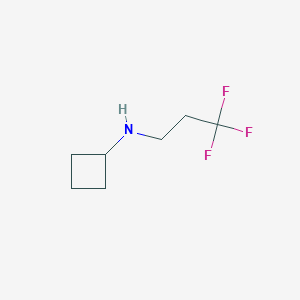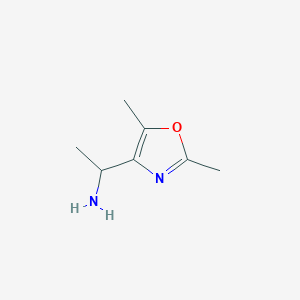
4-Amino-3-(3-fluorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(3-fluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(3-fluorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitromethane to form 3-fluoro-β-nitrostyrene.
Reduction: The nitro group in 3-fluoro-β-nitrostyrene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Amino-3-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-Amino-3-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-Amino-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.
相似化合物的比较
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 3-Amino-4-(4-fluorophenyl)butanoic acid
- 4-Amino-3-(2-fluorophenyl)butanoic acid
Comparison:
- Structural Differences: The position of the fluorine atom on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.
- Uniqueness: 4-Amino-3-(3-fluorophenyl)butanoic acid is unique due to its specific substitution pattern, which may result in distinct biological activity and potential applications.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
4-amino-3-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-7(4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) |
InChI 键 |
NVZXCVHOYWVGFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


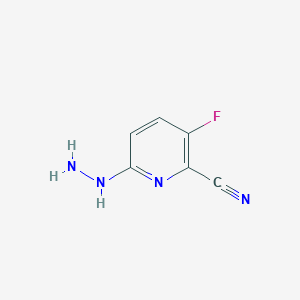
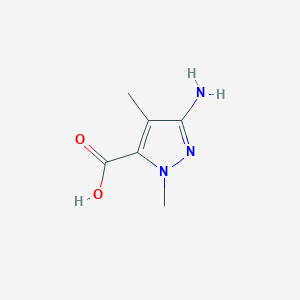
![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)

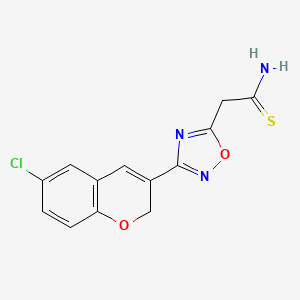
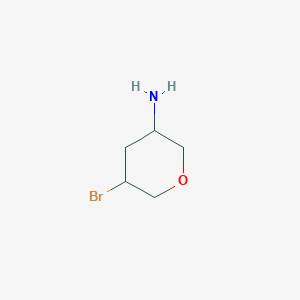
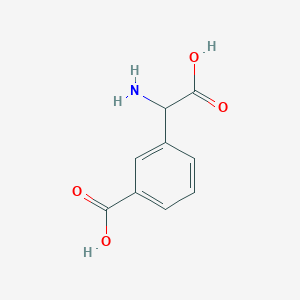

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13015995.png)
